1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]-
Overview
Description
1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolopyridine core followed by the introduction of the carboxaldehyde and tris(1-methylethyl)silyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or other enzymes, leading to changes in cellular processes like proliferation, apoptosis, or migration .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-B]pyridine: A simpler derivative without the carboxaldehyde and tris(1-methylethyl)silyl groups.
1H-Pyrrolo[2,3-B]pyridine-4-carboxylic acid: An oxidized form with a carboxylic acid group instead of the aldehyde.
1H-Pyrrolo[2,3-B]pyridine-4-methyl: A derivative with a methyl group instead of the carboxaldehyde. The uniqueness of 1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OSi/c1-12(2)21(13(3)4,14(5)6)19-10-8-16-15(11-20)7-9-18-17(16)19/h7-14H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWHFNRSPBXALH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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